molecular formula C11H11N3O2S2 B2886168 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile CAS No. 2192391-15-2

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile

Cat. No.: B2886168
CAS No.: 2192391-15-2
M. Wt: 281.35
InChI Key: VJQGNUGQMBGXBF-UHFFFAOYSA-N
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Description

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is a chemical compound that features a unique structure combining a dithiazepane ring with a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile typically involves the formation of the dithiazepane ring followed by its attachment to the nitrobenzonitrile moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dithiazepane ring. This is followed by a coupling reaction with 4-nitrobenzonitrile under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The dithiazepane ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dithiazepane ring can interact with metal ions or other molecular entities, influencing the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is unique due to its combination of a dithiazepane ring and a nitrobenzonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and molecular electronics.

Properties

IUPAC Name

3-(1,2,5-dithiazepan-5-yl)-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c12-8-9-1-2-10(14(15)16)11(7-9)13-3-5-17-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGNUGQMBGXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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